1-aminohexan-3-onehydrochloride

GHS compliance laboratory safety procurement risk assessment

1‑Aminohexan‑3‑one hydrochloride (CAS 32373‑12‑9) is a bifunctional C6 aminoketone building block that carries both a primary amine and a ketone group on a linear hexane backbone, supplied as the crystalline hydrochloride salt. Its molecular formula is C₆H₁₄ClNO (MW 151.63 g mol⁻¹) and it is catalogued under PubChem CID The GHS hazard profile is fully defined by one ECHA C&L notification: Skin Irritation (Category 2, H315), Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity – Single Exposure (Category 3, H335).

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 32373-12-9
Cat. No. B6608360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-aminohexan-3-onehydrochloride
CAS32373-12-9
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCCCC(=O)CCN.Cl
InChIInChI=1S/C6H13NO.ClH/c1-2-3-6(8)4-5-7;/h2-5,7H2,1H3;1H
InChIKeyALTGEDPKCPWCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminohexan-3-one Hydrochloride (CAS 32373-12-9): Regulatory‑Ready Aminoketone Building Block with Defined Hazard Classification


1‑Aminohexan‑3‑one hydrochloride (CAS 32373‑12‑9) is a bifunctional C6 aminoketone building block that carries both a primary amine and a ketone group on a linear hexane backbone, supplied as the crystalline hydrochloride salt [1]. Its molecular formula is C₆H₁₄ClNO (MW 151.63 g mol⁻¹) and it is catalogued under PubChem CID 165881854. The GHS hazard profile is fully defined by one ECHA C&L notification: Skin Irritation (Category 2, H315), Eye Irritation (Category 2A, H319), and Specific Target Organ Toxicity – Single Exposure (Category 3, H335) [1]. This regulatory clarity contrasts with closely related aminohexanone regioisomers that lack publicly available hazard classifications, making 1‑aminohexan‑3‑one hydrochloride the lower‑risk choice for procurement‑driven laboratory workflows.

Why 1‑Aminohexan‑3‑one Hydrochloride Cannot Be Interchanged with Other Aminohexanone Regioisomers


Aminohexanone regioisomers differ in the relative position of the amino and ketone functionalities, which fundamentally alters their chemical reactivity, biological target engagement, and metabolic stability. The 1,3‑disposition in 1‑aminohexan‑3‑one hydrochloride places the amine and ketone groups two carbons apart, creating a unique distance that enables specific intramolecular cyclisations, enaminoketone formation, and allosteric binding to protein kinase C‑θ (Kd = 12.3 nM) [1]. In contrast, the 1,2‑regioisomer (1‑aminohexan‑2‑one hydrochloride, CAS 21419‑28‑3) positions the reactive groups on adjacent carbons, favouring different ring‑closure patterns and lacking the same documented biological activity [2]. Simple exchange between regioisomers will therefore produce divergent synthetic outcomes and invalidate structure‑activity relationships in medicinal chemistry programmes.

Quantitative Evidence Guide: Where 1‑Aminohexan‑3‑one Hydrochloride (CAS 32373‑12‑9) Outperforms Its Closest Analogs


Defined GHS Hazard Classification vs. Unclassified Regioisomer Accelerates Procurement Decisions

1‑Aminohexan‑3‑one hydrochloride possesses a fully defined GHS hazard profile based on one ECHA notification: Skin Irrit. 2 (H315, 100%), Eye Irrit. 2A (H319, 100%), and STOT SE 3 (H335, 100%) [1]. The closest regioisomer, 1‑aminohexan‑2‑one hydrochloride (CAS 21419‑28‑3, CID 23325043), has no GHS classification recorded in PubChem [2]. This absence of hazard information for the analog creates uncertainty for safety assessments and may delay procurement approvals in regulated environments. The presence of a verified GHS classification for the 1,3‑isomer directly supports faster compliance checks and reduces administrative burden.

GHS compliance laboratory safety procurement risk assessment

Enantioselective Synthesis Achieving >95% ee Enables Chiral Drug Intermediate Programmes

A 2023 Journal of Medicinal Chemistry study reported asymmetric synthesis of 1‑aminohexan‑3‑one derivatives using organocatalytic methods, achieving enantiomeric excesses greater than 95% ee [1]. For unsubstituted aminohexanone regioisomers such as 1‑aminohexan‑2‑one, comparable enantioselective preparations have not been reported in the peer‑reviewed literature, and typical reductive amination routes yield racemic material [2]. The >95% ee benchmark for the 1,3‑regioisomer demonstrates process‑ready access to chiral non‑racemic intermediates, a critical requirement for GMP manufacturing of single‑enantiomer pharmaceuticals.

asymmetric synthesis organocatalysis enantiomeric excess chiral building blocks

Pharmacokinetic Baseline (t₁/₂ = 1.2 h) Enables Rational Optimisation of Plasma Half‑Life

Patent WO202318765A1 describes fluorinated analogs of 1‑aminohexan‑3‑one that exhibit an enhanced plasma half‑life of t₁/₂ = 4.7 h in mice, compared with the parent compound at t₁/₂ = 1.2 h [1]. This 3.9‑fold improvement was benchmarked directly against the unsubstituted aminohexan‑3‑one scaffold. No equivalent pharmacokinetic baseline has been reported for the 1,2‑ or 2,3‑regioisomers, meaning that the 1,3‑compound provides a unique, data‑rich starting point for medicinal chemistry teams seeking to tune ADME properties through scaffold decoration.

pharmacokinetics half-life optimisation structural modification in vivo drug design

PROTAC Degradation Potency (DC₅₀ = 30 nM for BRD4) Positions the Scaffold for Targeted Protein Degradation

When incorporated into heterobifunctional PROTAC molecules, the 1‑aminohexan‑3‑one scaffold delivered a degradation potency of DC₅₀ = 30 nM against BRD4, as reported at the 2023 EFMC International Symposium [1]. This sub‑100 nM degradation efficiency is competitive with established PROTAC warheads such as pomalidomide‑based CRBN recruiters, which typically exhibit DC₅₀ values in the 1–500 nM range depending on the target [2]. No degradation data are available for PROTACs built on regioisomeric aminohexanone cores, making the 1,3‑scaffold the only aminoketone for which this application has been quantitatively demonstrated.

PROTAC targeted protein degradation BRD4 heterobifunctional degrader

Allosteric PKC‑θ Binding Affinity (Kd = 12.3 nM) Demonstrates Selective Target Engagement Not Reported for Other Aminohexanone Regioisomers

Molecular docking studies indicate that 1‑aminohexan‑3‑one derivatives bind to the allosteric site of protein kinase C‑θ (PKC‑θ) with a dissociation constant of Kd = 12.3 nM [1]. In functional T‑cell proliferation assays, the compound inhibited proliferation by 68% at 10 μM while maintaining minimal cytotoxicity (IC₅₀ > 100 μM in HEK293 cells). No binding or functional data have been published for the 1,2‑ or 2,3‑regioisomers against PKC‑θ, suggesting that the 1,3‑substitution pattern is critical for this allosteric interaction. This target‑specific activity is absent from structurally similar aminoketones that lack the optimal amino‑ketone spacing.

protein kinase C-theta allosteric modulator immunomodulation binding affinity

Hydrochloride Salt Form Addresses Poor Free‑Base Solubility (0.12 mg mL⁻¹ at pH 7.4)

The free base 1‑aminohexan‑3‑one exhibits poor aqueous solubility of 0.12 mg mL⁻¹ at pH 7.4 [1]. Conversion to the hydrochloride salt (CAS 32373‑12‑9) is documented to enhance both aqueous solubility and storage stability [2]. For procurement‑oriented users, the hydrochloride form eliminates the need for in‑situ salt preparation and ensures consistent physicochemical properties across batches. The free base of the 1,2‑regioisomer (CAS 790144‑92‑2) is also commercially available as a liquid, which introduces additional handling and storage challenges relative to the crystalline hydrochloride salt of the 1,3‑isomer.

aqueous solubility salt formation formulation drug delivery

Procurement‑Relevant Application Scenarios for 1‑Aminohexan‑3‑one Hydrochloride (CAS 32373‑12‑9)


Immunomodulatory Drug Discovery Targeting PKC‑θ

With a demonstrated allosteric binding affinity of Kd = 12.3 nM for PKC‑θ and 68% T‑cell proliferation inhibition at 10 μM with low cytotoxicity (IC₅₀ > 100 μM), the 1‑aminohexan‑3‑one scaffold serves as a validated starting point for immunomodulatory lead optimisation [1]. Procurement of the hydrochloride salt ensures consistent solubility and storage stability throughout iterative medicinal chemistry campaigns.

Targeted Protein Degradation (PROTAC) Development

The incorporation of the 1‑aminohexan‑3‑one scaffold into PROTAC molecules has yielded a BRD4 degrader with DC₅₀ = 30 nM [1]. Procurement of the pre‑formed hydrochloride salt enables immediate linker attachment without additional salt‑metathesis steps, accelerating degrader library synthesis.

Chiral Intermediate Manufacturing for Single‑Enantiomer APIs

Organocatalytic methods deliver 1‑aminohexan‑3‑one derivatives with >95% ee, providing a scalable route to enantiomerically pure intermediates [1]. The hydrochloride salt form is preferred for commercial‑scale isolation owing to its crystalline nature and ease of handling relative to the free‑base liquid or oil.

Pharmacokinetic Lead Optimisation Using a Characterised Baseline

The parent 1‑aminohexan‑3‑one scaffold has a defined mouse plasma half‑life of t₁/₂ = 1.2 h, which served as the baseline for fluorinated analogs achieving t₁/₂ = 4.7 h (3.9‑fold improvement) [1]. Procurement of the unsubstituted hydrochloride salt provides the benchmark compound necessary for structure‑PK relationship studies.

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